N-Formylsaccharin

説明

N-Formylsaccharin is a reagent that has been shown to be efficient at chemoselective N-formylation of both primary and secondary amines . It is a solid, inexpensive, easy to handle, and stable compound .

Synthesis Analysis

N-Formylsaccharin is used in a mechanochemical acylation procedure. This protocol provides a valuable solvent-free alternative to existing processes and is highly beneficial in multi-step procedures due to its rapid and user-friendly workup .Molecular Structure Analysis

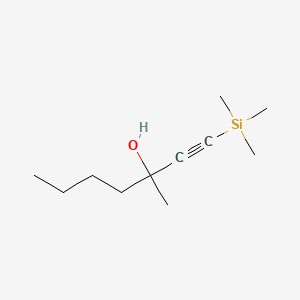

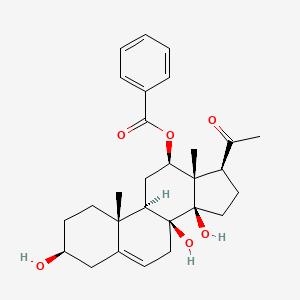

The molecular formula of N-Formylsaccharin is C8H5NO4S, and its molecular weight is 211.19 .Chemical Reactions Analysis

N-Formylsaccharin has been revealed to be an efficient and chemoselective formylating agent of amines. It can react under mild reaction conditions with short reaction times .Physical And Chemical Properties Analysis

N-Formylsaccharin is a solid substance. It has a purity of more than 98.0% (GC). It is white to almost white in color and appears as a powder or crystal . It should be stored under inert gas and is sensitive to moisture .科学的研究の応用

1. Specific Scientific Field The specific scientific field where N-Formylsaccharin is used is Organic Chemistry , particularly in Mechanochemistry .

3. Detailed Description of the Methods of Application or Experimental Procedures The method of application involves a mechanochemical acylation procedure based on the use of acyl-saccharin derivatives, namely N-formylsaccharin, N-acetylsaccharin, and N-propionylsaccharin . This protocol furnishes a valuable solvent-free alternative to the existing processes and aims to be highly beneficial in multi-step procedures due to its rapid and user-friendly workup .

1. Catalyst in Organic Transformations N-Formylsaccharin and its derivatives have been found to act as catalysts for a wide variety of organic transformations . This includes reactions such as the Biginelli reaction, Paal–Knorr pyrrole synthesis, azo-coupling reaction, halogenations, domino Knoevenagel, Michael, deoximation reaction, catalytic condensation, functional group protection and oxidation . These saccharin derivatives also act as a source of CO, NH2, SCN, SCF3 and nitro groups .

2. Formylating Agent for Amines N-Formylsaccharin has been revealed to be an efficient and chemoselective formylating agent of amines . It is a solid, very cheap, easy to handle, stable, and can react under mild reaction conditions with short reaction times . The produced N-formamides do not need purification .

Safety And Hazards

将来の方向性

特性

IUPAC Name |

1,1,3-trioxo-1,2-benzothiazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO4S/c10-5-9-8(11)6-3-1-2-4-7(6)14(9,12)13/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMPIFZSJKLLOLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80715600 | |

| Record name | 1,1,3-Trioxo-1,3-dihydro-2H-1lambda~6~,2-benzothiazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80715600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Formylsaccharin | |

CAS RN |

50978-45-5 | |

| Record name | 1,1,3-Trioxo-1,3-dihydro-2H-1lambda~6~,2-benzothiazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80715600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3'-methoxy-N-(4-methoxyphenyl)spiro[1,2-dihydroindole-3,1'-cyclohexane]-2-carboxamide](/img/structure/B579795.png)

![(1R,13R,14S,17R,18R,21S,22S)-9,13,17-trimethyl-18-[(2R)-6-methylheptan-2-yl]-9-azahexacyclo[11.11.0.02,10.03,8.014,22.017,21]tetracosa-2(10),3,5,7-tetraene](/img/structure/B579797.png)

![6H-Furo[3,2-e]indole](/img/structure/B579801.png)

![Acetyl[18]annulene](/img/structure/B579811.png)